N-(4-phenylbutyl)benzamide
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Overview
Description
N-(4-phenylbutyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions . Another approach involves the reaction of 4-methoxyaniline and methyl-3-formylbenzoate, followed by purification and characterization .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzamides .
Scientific Research Applications
N-(4-phenylbutyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-phenylbutyl)benzamide include:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
3-(1-(4-methoxyphenyl)-1H-5-imidazolyl)-N-(4-phenylbutyl)benzamide: Studied for its anticancer properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides:
Uniqueness
This compound is unique due to its specific chemical structure and the resulting biological activities. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Properties
CAS No. |
93406-12-3 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H,18,19) |
InChI Key |
XFYLFLMGYOQLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2 |
solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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